N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide
CAS No.: 896000-60-5
Cat. No.: VC5077404
Molecular Formula: C25H27ClN4O4S
Molecular Weight: 515.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896000-60-5 |
|---|---|
| Molecular Formula | C25H27ClN4O4S |
| Molecular Weight | 515.03 |
| IUPAC Name | N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-triethoxybenzamide |
| Standard InChI | InChI=1S/C25H27ClN4O4S/c1-4-32-20-13-17(14-21(33-5-2)22(20)34-6-3)24(31)27-12-11-19-15-35-25-28-23(29-30(19)25)16-7-9-18(26)10-8-16/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,27,31) |
| Standard InChI Key | FDYCMKHCGKCYGG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Introduction
Structural Formula
The compound's IUPAC name reflects its intricate structure, which includes a thiazolo[3,2-b] triazole moiety and a triethoxybenzamide group. The presence of a 4-chlorophenyl group is significant as it enhances the compound's biological activity.
Molecular Formula: C20H24ClN5O3S
Molecular Weight: 433.95 g/mol
Chemical Characteristics
The compound is characterized by multiple functional groups that contribute to its reactivity and potential biological activity. The triethoxybenzamide moiety is particularly important for solubility and interaction with biological targets.
Synthesis
The synthesis of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide typically involves several steps:
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Preparation of Thiazolo[3,2-b]124triazole Derivative:
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Formation of Ethyl Linkage:
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The ethyl group is introduced via alkylation reactions with suitable reagents.
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Amidation Reaction:
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The final step involves coupling the triethoxybenzoyl chloride with the previously synthesized thiazolo derivative to form the amide bond.
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Reaction Scheme
textStep 1: Thiazolo Synthesis → Step 2: Ethyl Alkylation → Step 3: Amidation
Antimicrobial Activity
Research indicates that compounds containing thiazolo[3,2-b] triazole structures exhibit significant antimicrobial properties. N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide has been evaluated for its efficacy against various bacterial strains.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties due to its ability to inhibit specific cancer cell lines. Molecular docking studies have been employed to understand its binding affinity to target proteins involved in cancer progression.
Comparative Analysis
To highlight the uniqueness of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide compared to similar compounds:
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